molecular formula C8H15N3 B1486708 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine CAS No. 1033693-05-8

1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine

Cat. No.: B1486708
CAS No.: 1033693-05-8
M. Wt: 153.22 g/mol
InChI Key: FBTHRJBKKWLZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Biochemical Analysis

Biochemical Properties

1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs . The interaction between this compound and these enzymes can influence the metabolism and efficacy of other compounds. Additionally, this compound may interact with receptors and ion channels, affecting cellular signaling pathways .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to affect the expression of genes involved in inflammation and immune response . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to the modulation of their activity . For instance, imidazole derivatives are known to inhibit certain enzymes, such as histone deacetylases, which play a role in gene expression regulation . By inhibiting these enzymes, this compound can alter gene expression patterns and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The temporal effects of this compound should be carefully monitored in in vitro and in vivo studies to understand its long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At high doses, it may cause toxic or adverse effects, such as hepatotoxicity or neurotoxicity . It is essential to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . For example, cytochrome P450 enzymes are responsible for the oxidation and reduction of imidazole derivatives, leading to the formation of metabolites with different biological activities . The metabolic pathways of this compound should be thoroughly investigated to understand its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it can accumulate in specific compartments or organelles, influencing its localization and activity . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cells . For example, imidazole derivatives have been shown to localize in the nucleus, where they can interact with nuclear receptors and influence gene expression . Investigating the subcellular localization of this compound can provide insights into its mechanism of action and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) .

Industrial Production Methods: Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. The use of nickel-catalyzed cyclization and NHC-catalyzed protocols are favored due to their high yields and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted imidazole derivatives with various alkyl or acyl groups.

Scientific Research Applications

1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine has a wide range of applications in scientific research:

Properties

IUPAC Name

1-(1-methylimidazol-2-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-4-7(9)8-10-5-6-11(8)2/h5-7H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTHRJBKKWLZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC=CN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine
Reactant of Route 2
1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine
Reactant of Route 3
Reactant of Route 3
1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine
Reactant of Route 4
Reactant of Route 4
1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine
Reactant of Route 5
1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine
Reactant of Route 6
Reactant of Route 6
1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.